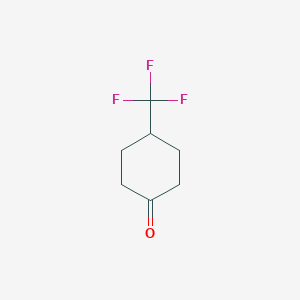

4-(Trifluoromethyl)cyclohexanone

Overview

Description

4-(Trifluoromethyl)cyclohexanone is a chemical compound that is part of a broader class of trifluoromethylated organic compounds. These compounds are of significant interest due to their utility in various chemical syntheses and applications in material science. The trifluoromethyl group imparts unique electronic and physical properties to the molecules, making them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials .

Synthesis Analysis

The synthesis of trifluoromethylated cyclohexanones and related compounds has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, leading to the formation of functionalized salicylates and phenols . Another method demonstrates the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate, which serve as reactive intermediates for further chemical transformations . Additionally, the synthesis of novel polyamides derived from aromatic diamines with a trifluoromethyl pendent group showcases the incorporation of the trifluoromethylated cyclohexanone structure into polymeric materials .

Molecular Structure Analysis

The molecular structure of trifluoromethylated cyclohexanones has been studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the solid-state structure of related compounds, such as 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt, revealing a highly delocalized double U-enol(ate) form . The crystal structure of a 4-hydroxy derivative of a trifluoromethylated cyclohexanone has also been determined, showing an asymmetric chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

Trifluoromethylated cyclohexanones participate in various chemical reactions due to their reactive nature. For instance, the addition of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one results in highly diastereoselective synthesis of substituted bicyclo[3.3.1]nonan-9-ones . The reactivity of these compounds is further highlighted in the context of polymer synthesis, where they are used as monomers for superacid mediated polyhydroxyalkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated cyclohexanones are influenced by the presence of the trifluoromethyl group. These compounds exhibit good solubility in polar aprotic solvents and have been used to synthesize polymers with low dielectric constants, high thermal stability, and excellent mechanical properties . The presence of the trifluoromethyl group also affects the electronic structure of the molecules, as seen in the case of conducting polymers based on 4-tertiary butyl-cyclohexanone moiety .

Scientific Research Applications

Catalytic Applications

4-(Trifluoromethyl)cyclohexanone plays a role in catalytic processes, particularly in oxidation reactions. It has been studied in the context of cyclohexane oxidation, an important industrial process for producing cyclohexanol and cyclohexanone. These compounds are key intermediates in the production of nylon 6 and nylon 6,6. Research has focused on optimizing the catalysts and reaction conditions to improve selectivity and yield while minimizing environmental impact. Metal and metal oxide catalysts, including gold nanoparticles supported on silica, have shown promising results in terms of selectivity and conversion rates (A. Abutaleb & M. Ali, 2021).

Environmental and Energy Applications

In environmental applications, this compound-related compounds have been investigated for their potential in bioremediation, particularly in the degradation of pollutants. Cyanobacterial consortia capable of degrading oil components in oil-polluted sites have been studied, with cyanobacteria facilitating the degradation process by providing necessary resources to associated bacteria (R. Abed, S. Dobretsov, & K. Sudesh, 2009). Additionally, the potential of cyanobacterial hydrogen as an alternative energy source has been recognized, highlighting the role of such compounds in advancing renewable energy technologies.

Material Science Applications

In material science, this compound-related compounds have been explored for their use in developing advanced materials. Polyhydroxyalkanoates, for example, have been identified as substitutes for non-biodegradable petrochemical-based plastics, with certain strains of cyanobacteria showing the ability to accumulate these compounds, offering a sustainable alternative for material production (R. Abed, S. Dobretsov, & K. Sudesh, 2009).

Photocatalysis

Graphitic carbon nitride (g-C3N4)-based photocatalysts have seen extensive research due to their utility in driving various reduction and oxidation reactions under light irradiation. These photocatalysts have applications in water splitting, pollutant degradation, carbon dioxide reduction, and selective organic transformations, showcasing the versatility of this compound-related compounds in photocatalytic applications (Jiuqing Wen, Jun Xie, Xiaobo Chen, & Xin Li, 2017).

Safety and Hazards

4-(Trifluoromethyl)cyclohexanone is classified as an Aquatic Acute 1 hazard . It is a combustible liquid and has a flash point of 76.7 °C . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Mechanism of Action

Target of Action

This compound is primarily used in laboratory settings for the synthesis of other substances .

Pharmacokinetics

It is known that the compound has a high lipophilicity, which may influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)cyclohexanone. For instance, the compound is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care to avoid environmental contamination. Furthermore, it should be stored in a well-ventilated place and kept cool to maintain its stability .

properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDZFUZVJKAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380536 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75091-99-5 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)